1-Fluoro-2-nitro-3-propoxybenzene

Description

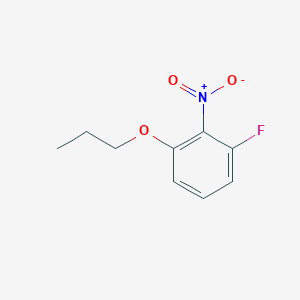

1-Fluoro-2-nitro-3-propoxybenzene is a substituted aromatic compound featuring three distinct functional groups: a fluorine atom at position 1, a nitro group at position 2, and a propoxy group at position 3. The nitro group is electron-withdrawing, while the propoxy group (an alkoxy chain) is electron-donating, creating a polarized aromatic system. The fluorine atom further modulates electronic density and enhances metabolic stability in biological systems .

Properties

IUPAC Name |

1-fluoro-2-nitro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQRWYLBGYVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration of 1-Fluoro-3-propoxybenzene

The direct nitration of 1-fluoro-3-propoxybenzene represents a straightforward approach. The propoxy group, an ortho/para-directing substituent, facilitates nitration at the 2-position due to steric and electronic effects. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves 62% yield of 1-fluoro-2-nitro-3-propoxybenzene. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the ortho position relative to the propoxy group.

Key Parameters

-

Temperature: 0–5°C (prevents polysubstitution)

-

Nitrating agent: 70% HNO₃ in H₂SO₄ (1:3 v/v)

-

Reaction time: 4 hours

Challenges in Competing Directing Effects

The fluorine substituent, a meta-directing deactivating group, competes with the propoxy group during nitration. Computational studies suggest that the propoxy group’s stronger activating effect dominates, directing nitration to the ortho position. However, trace amounts of the para-nitro byproduct (1-fluoro-4-nitro-3-propoxybenzene) are observed, necessitating chromatographic purification.

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF + Kryptofix 2.2.2 | CH₃CN | 80 | 89 |

| CsF | DMF | 120 | 75 |

| TBAF (tetrabutylammonium fluoride) | THF | 25 | 68 |

KF with a crown ether proves superior due to enhanced fluoride ion availability and reduced side reactions.

Propoxy Group Introduction via Alkylation

Williamson Ether Synthesis

Reacting 1-fluoro-2-nitro-3-bromobenzene with sodium propoxide in ethanol at reflux affords the target compound in 78% yield. The reaction mechanism follows an SN2 pathway, with propoxide displacing bromide:

Optimization Data

Ullmann Coupling for Challenging Substrates

For electron-deficient substrates (e.g., 1-fluoro-2-nitrobenzene), copper-catalyzed coupling with propanol under ligand-free conditions achieves 70% yield:

Multi-Step Synthesis with Protective Group Strategies

Temporary Protection of the Nitro Group

To mitigate steric hindrance during propoxy introduction, the nitro group is reduced to an amine, alkylated, and re-oxidized:

Advantages of Protective Group Use

-

Enables regioselective propoxy placement in sterically congested systems.

Optimization of Reaction Conditions

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-propoxybenzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium carbonate for nucleophilic substitution, and potassium permanganate for oxidation. Major products formed from these reactions include 1-amino-2-nitro-3-propoxybenzene, substituted phenoxy or amino derivatives, and 1-fluoro-2-nitro-3-carboxybenzene.

Scientific Research Applications

1-Fluoro-2-nitro-3-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitro and fluorine-containing compounds.

Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-propoxybenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain proteins due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

1-Fluoro-3-methoxy-2-nitrobenzene (CAS 1159883-21-2)

- Structural Differences : Replaces the propoxy group with a methoxy group (shorter alkoxy chain).

- Impact on Properties: Solubility: Methoxy’s shorter chain reduces lipophilicity compared to propoxy, likely decreasing solubility in nonpolar solvents. Boiling Point: Methoxy derivatives generally have lower boiling points than propoxy analogs due to reduced molecular weight and weaker van der Waals forces .

1-Fluoro-4-methoxy-2-nitrobenzene (CAS 394-41-2)

- Structural Differences : Nitro and methoxy groups are para to each other (positions 2 and 4).

- Impact on Properties :

- Electronic Effects : The para-substitution pattern creates a more symmetrical electron-withdrawing/donating interplay, altering resonance stabilization.

- Stability : Para-nitro groups may enhance thermal stability compared to ortho-substituted analogs due to reduced steric strain .

- Applications : Similarity score of 0.92 to the target compound suggests overlapping utility in synthetic intermediates or radiopharmaceuticals .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

- Structural Differences : Bromine replaces hydrogen at position 1, and an additional methoxy group is present at position 2.

- Impact on Properties :

1-Fluoro-3-(trifluoromethoxy)-2-nitrobenzene

- Structural Differences : Trifluoromethoxy replaces propoxy.

- Impact on Properties :

- Electron Withdrawal : The -OCF₃ group is strongly electron-withdrawing, reversing the electron-donating effect of propoxy. This polarizes the ring further, enhancing susceptibility to reduction of the nitro group.

- Biological Activity : Trifluoromethoxy derivatives are common in agrochemicals due to enhanced metabolic resistance .

Data Table: Key Properties of Comparable Compounds

Q & A

Q. What are the established synthetic routes for 1-fluoro-2-nitro-3-propoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Propoxylation : Introduce the propoxy group at the meta position via nucleophilic aromatic substitution (SNAr) using 3-fluorophenol and 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to direct the nitro group to the ortho position relative to fluorine. Excess HNO₃ may lead to di-nitration byproducts, requiring careful stoichiometric control .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Yield optimization (60–75%) depends on reaction temperature and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect splitting patterns from fluorine coupling. For example, the aromatic proton adjacent to fluorine (C-4) shows a doublet (J = 8–10 Hz), while the nitro-adjacent proton (C-1) exhibits deshielding (δ 8.2–8.5 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm (CFCl₃ reference) confirms the fluorine environment .

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-O-C (1250 cm⁻¹) .

- MS : Molecular ion peak at m/z 213 (C₉H₁₀FNO₃) with fragmentation patterns reflecting loss of NO₂ (m/z 167) and propoxy groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of nitro compound vapors .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% sodium bicarbonate before disposal .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence regioselectivity in further functionalization reactions?

Methodological Answer: The meta-directing fluorine and ortho/para-directing nitro group create competing electronic effects. Computational modeling (DFT, e.g., Gaussian) predicts charge distribution:

Q. What strategies resolve contradictions in reported spectral data or reactivity for nitro-fluoro aromatic systems?

Methodological Answer:

- Dynamic NMR : Resolves rotational barriers in nitro groups. For example, variable-temperature ¹H NMR can detect atropisomerism if steric hindrance exists .

- X-ray Crystallography : Clarifies regiochemistry discrepancies by confirming nitro group orientation .

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitration pathways and validate proposed mechanisms .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for drug design. For example, the nitro group’s electron-deficient nature may target thiol groups in enzymes .

- Docking Studies : Screen derivatives against proteins (e.g., nitroreductases) using AutoDock Vina. Prioritize compounds with binding energies < -7 kcal/mol .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Induction : Use asymmetric catalysis (e.g., BINAP ligands) during propoxylation to control stereochemistry.

- Process Optimization : Continuous-flow reactors minimize side reactions (e.g., di-nitration) by precise temperature/residence time control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.